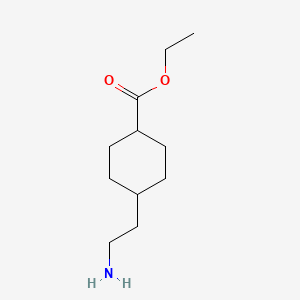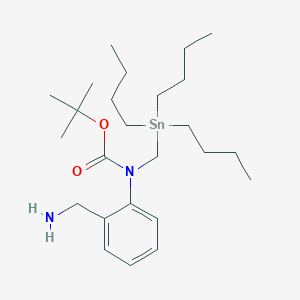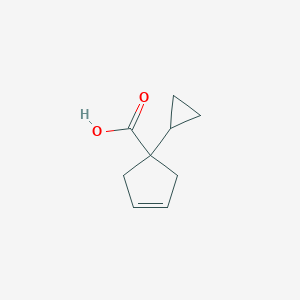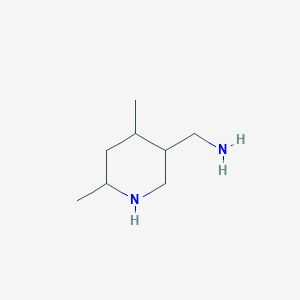![molecular formula C11H16KNO2 B13506244 Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate](/img/structure/B13506244.png)
Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 4-aminotricyclo[4310,3,8]decane-4-carboxylate is a complex organic compound with the molecular formula C11H18KNO2 This compound is characterized by its unique tricyclic structure, which includes a carboxylate group and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common route involves the cyclization of a suitable precursor, followed by the introduction of the amino and carboxylate groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate: Similar in structure but may have different substituents.
This compound: Another tricyclic compound with variations in functional groups.
Uniqueness
Potassium 4-aminotricyclo[4310,3,8]decane-4-carboxylate is unique due to its specific tricyclic structure and the presence of both amino and carboxylate groups
Propiedades
Fórmula molecular |
C11H16KNO2 |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
potassium;4-aminotricyclo[4.3.1.03,8]decane-4-carboxylate |
InChI |
InChI=1S/C11H17NO2.K/c12-11(10(13)14)5-7-1-6-2-8(3-7)9(11)4-6;/h6-9H,1-5,12H2,(H,13,14);/q;+1/p-1 |
Clave InChI |
ABVXKLRTICSCBH-UHFFFAOYSA-M |
SMILES canónico |
C1C2CC3CC1CC(C3C2)(C(=O)[O-])N.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
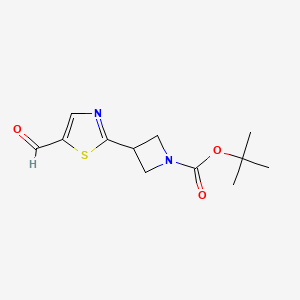
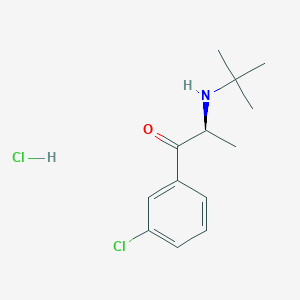
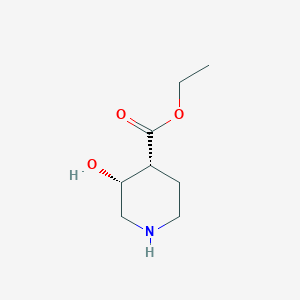
![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)

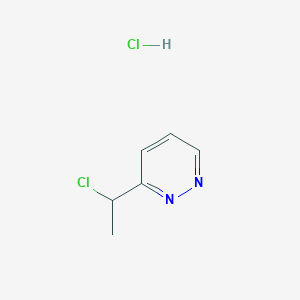
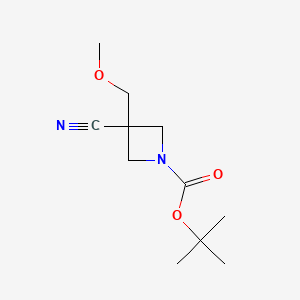
![tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate](/img/structure/B13506221.png)
